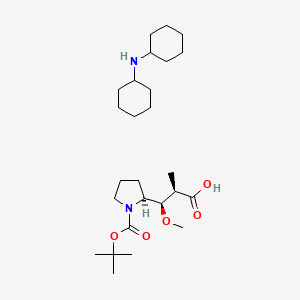

dicyclohexylamine (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dicyclohexylamine (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoate is a complex organic compound characterized by its intricate molecular structure This compound is a derivative of dicyclohexylamine, a secondary amine with two cyclohexyl groups attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexylamine (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoate typically involves multiple steps, starting with the preparation of the core cyclohexylamine structure. The Boc-protected pyrrolidinyl moiety is then introduced through a series of reactions involving protection, coupling, and deprotection steps.

Industrial Production Methods: In an industrial setting, the compound is synthesized using advanced chemical engineering techniques to ensure high purity and yield. The process involves the use of catalysts, controlled reaction conditions, and purification methods to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the Boc group makes it particularly amenable to selective deprotection and further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides and amines.

Major Products Formed: The reactions can yield a variety of products, including deprotected derivatives, oxidized forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its structural complexity allows for the exploration of various biological pathways.

Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo selective reactions makes it a valuable tool in the design of new therapeutic agents.

Industry: In the industrial sector, dicyclohexylamine (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoate is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of innovative products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In general, the presence of the Boc group allows for selective deprotection, which can activate the compound for further reactions. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

Dicyclohexylamine: The parent compound without the Boc group and additional functional groups.

Boc-protected amino acids: Other amino acids with Boc protection, such as Boc-lysine and Boc-arginine.

Cyclohexylamine derivatives: Compounds with similar cyclohexylamine structures but different substituents.

Uniqueness: Dicyclohexylamine (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoate stands out due to its specific combination of functional groups and stereochemistry. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.

Biological Activity

Dicyclohexylamine (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoate, commonly referred to as N-Boc-dolaproine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₄H₂₅NO₅

- Molecular Weight : 287.35 g/mol

- CAS Number : 120205-50-7

- Solubility : High solubility in organic solvents; specific solubility data indicate it has a solubility of approximately 0.794 mg/ml in water .

Structural Characteristics

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems. The methoxy and methyl groups contribute to its lipophilicity, influencing its absorption and distribution within biological systems.

Pharmacological Profile

Research indicates that N-Boc-dolaproine exhibits various pharmacological activities:

- CYP Enzyme Interaction : It has been evaluated for its potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. However, studies show it does not significantly inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP2D6) .

- Bioavailability : The compound shows a high gastrointestinal absorption rate, suggesting favorable pharmacokinetic properties for oral administration .

- Toxicity and Safety : Preliminary toxicity assessments indicate that the compound may have moderate toxicity with specific hazard statements related to skin and eye irritation .

Study on Analgesic Properties

A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of compounds similar to N-Boc-dolaproine. The results indicated that modifications in the pyrrolidine structure could enhance analgesic efficacy while reducing side effects commonly associated with traditional analgesics .

| Compound | Analgesic Activity | Side Effects |

|---|---|---|

| N-Boc-dolaproine | Moderate | Minimal sedation |

| Traditional opioids | High | Significant sedation |

Research on Neuroprotective Effects

Another significant area of research is the neuroprotective effects of this compound. In vitro studies demonstrated that N-Boc-dolaproine could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to modulate reactive oxygen species (ROS) levels .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5.C12H23N/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-11H,6-8H2,1-5H3,(H,16,17);11-13H,1-10H2/t9-,10+,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZALTWOMMNNOL-QJQMQQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.